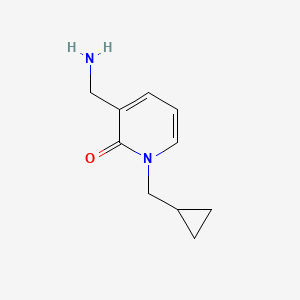

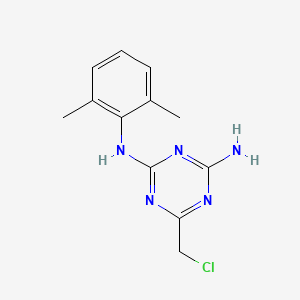

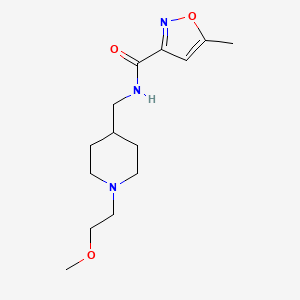

![molecular formula C13H13N5O B2509408 N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 404837-26-9](/img/structure/B2509408.png)

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

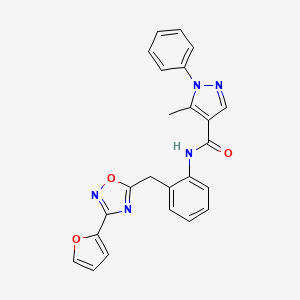

“N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have been studied for their potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring. The presence of nitrogen atoms in these rings contributes to their reactivity and potential biological activity .

Scientific Research Applications

- Synthesis and Structure–Activity Relationships (SARs): Researchers have explored various synthetic methods to prepare pyrimidines. These compounds exhibit inhibitory effects against critical inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The SAR analysis provides insights into optimizing pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.

Anticancer Potential

While not explicitly mentioned for our compound, the broader class of phenylpyrazolo[3,4-d]pyrimidines has shown promise as anticancer agents. Their antiproliferative activities make them valuable leads for drug discovery .

Other Biological Activities

Although specific to related pyrimidines, it’s worth noting that 2-aminopyrimidine derivatives have demonstrated a wide range of biological activities:

- Parkinson’s Disease: Some derivatives show potential against Parkinson’s disease .

- Antibacterial: Certain pyrimidines exhibit antibacterial effects .

- Anti-platelet: They may have anti-platelet properties .

- Antidiabetic: Pyrimidines have been explored for antidiabetic activity .

- Antitumor: Some derivatives display antitumor properties .

Water-Soluble Colchicine Site Microtubule Depolymerizing Agents

Although not directly related to our compound, substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble colchicine site microtubule depolymerizing agents, which could be relevant in cancer research .

Therapeutic Interest

The broader class of pyridopyrimidine derivatives has therapeutic significance. While not specific to our compound, these structures are worth considering for future drug development .

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial serine/threonine kinases that belong to the CMGC family and play vital roles in regulating cell cycles and transcriptions .

Mode of Action

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, CDK6, by inhibiting its activity . This inhibition disrupts the normal function of CDK6, leading to changes in cell cycle regulation and transcription processes . The compound’s interaction with CDK6 has been confirmed through molecular docking studies .

Biochemical Pathways

The inhibition of CDK6 by N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects the cell cycle and transcription pathways . These pathways are crucial for cell proliferation and growth. By inhibiting CDK6, the compound disrupts these pathways, leading to potential antitumor activities .

Result of Action

The inhibition of CDK6 by N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to antiproliferative activities against certain cancer cells . Specifically, the compound has shown potent antitumor activities against human breast cancer cells and human gastric cancer cells .

properties

IUPAC Name |

N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-18-13-9(7-16-18)12(14-8-15-13)17-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFPJDLUYBAIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)